molecular formula C9H9BrO3 B13583226 2-(3-Bromo-2-methylphenoxy)acetic acid

2-(3-Bromo-2-methylphenoxy)acetic acid

Cat. No.: B13583226
M. Wt: 245.07 g/mol
InChI Key: BADFPGDROOJUPA-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety. Phenoxyacetic acids are known for their applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenoxy)acetic acid typically involves the bromination of 2-methylphenol followed by the reaction with chloroacetic acid. The general synthetic route can be summarized as follows:

    Bromination: 2-Methylphenol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position of the phenol ring.

    Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the ester intermediate.

    Hydrolysis: The ester intermediate is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted phenoxyacetic acids.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(3-Bromo-2-methylphenoxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules through various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of herbicides and other agrochemicals due to its structural similarity to other phenoxyacetic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. As a phenoxyacetic acid derivative, it may mimic the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventual death of target plants. This herbicidal activity is primarily due to its ability to disrupt normal cellular processes by binding to auxin receptors and interfering with gene expression and cell division.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different halogen substituents.

    4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with a chlorine atom instead of bromine.

    2-(4-Bromo-2-methylphenoxy)acetic acid: A positional isomer with the bromine atom at the 4-position.

Uniqueness

2-(3-Bromo-2-methylphenoxy)acetic acid is unique due to the specific positioning of the bromine and methyl groups on the phenoxy ring, which can influence its reactivity and biological activity. The presence of bromine may also enhance its effectiveness as a herbicide compared to its chlorine-containing counterparts.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(3-bromo-2-methylphenoxy)acetic acid

InChI

InChI=1S/C9H9BrO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

BADFPGDROOJUPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)OCC(=O)O

Origin of Product

United States

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